6-Amino Basicity Profile vs. Analogs
The 6-amino group in the indole scaffold of 3-(6-amino-1H-indol-1-yl)propan-1-ol exhibits a pKa of 5.53, as determined by potentiometric titration and 13C NMR [1]. This value is intermediate between the more basic 5-aminoindole (pKa = 5.99) and the less basic aniline (pKa = 3.92) [1].
| Evidence Dimension | pKa (basicity) of the amino substituent on the indole ring |
|---|---|
| Target Compound Data | pKa = 5.53 (for the 6-aminoindole substructure) |
| Comparator Or Baseline | 5-Aminoindole: pKa = 5.99; Aniline: pKa = 3.92 |
| Quantified Difference | ΔpKa = -0.46 vs. 5-aminoindole; ΔpKa = +1.61 vs. aniline |
| Conditions | Potentiometric titration and 13C NMR in aqueous/organic media as described in the original study. |
Why This Matters
The specific pKa value governs protonation state under physiological and synthetic conditions, influencing both reactivity in amine-coupling reactions and potential interactions with biological targets.
- [1] Salekh, M. A., Kurkovskaya, L. N., Krasavina, L. S., Persianova, I. V., Vigdorchik, M. M., & Suvorov, N. N. (1988). Indole derivatives. 131. The basicity of 5- and 6-aminoindoles. Chemistry of Heterocyclic Compounds, 24(6), 624–627. View Source
